![molecular formula C19H19F3N4O2 B2976735 4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097912-99-5](/img/structure/B2976735.png)
4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzopyran, a piperazine, and a pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzopyran and pyrimidine rings would likely contribute to the rigidity of the molecule, while the piperazine group could potentially introduce some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the piperazine group could potentially make it more soluble in water .Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis and characterization of pyrimidine derivatives, including those incorporating elements such as piperazine and trifluoromethyl groups, have been explored to develop new compounds with potential biological activities. For instance, the synthesis of novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines demonstrates the interest in pyrimidine derivatives for their antimicrobial activities (El-Agrody et al., 2001). Moreover, the study of crystal structures involving N-containing heterocycles, including pyrimidines, reveals the importance of hydrogen bonds and weak intermolecular interactions in forming supramolecular structures (Wang et al., 2014).
Potential Biological Activities
Research on pyrimidine derivatives often targets the discovery of new therapeutic agents. For example, a series of pyrazolo[3,4-d]pyrimidines exhibited specific activity against human enteroviruses, demonstrating the potential of pyrimidine scaffolds in antiviral drug development (Chern et al., 2004). Similarly, benzamide-based 5-aminopyrazoles and their fused heterocycles, such as pyrazolo[1,5-a]pyrimidine, have shown remarkable activity against the avian influenza virus, highlighting the versatility of pyrimidine derivatives in addressing viral infections (Hebishy et al., 2020).
Material Science Applications
The structural and electronic properties of pyrimidine-containing compounds also find applications in material science. For example, the rational design of electron-transporting materials with high mobility and triplet energy involves the use of pyrimidine motifs, demonstrating their utility in the development of high-performance organic electronics (Yin et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c20-19(21,22)16-10-17(24-12-23-16)25-5-7-26(8-6-25)18(27)14-9-13-3-1-2-4-15(13)28-11-14/h1-4,10,12,14H,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLGRXZODDHXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

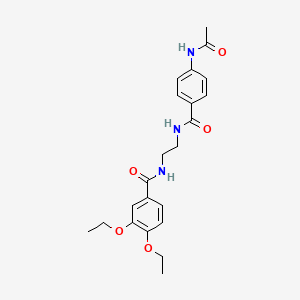
![2-{6-[(dimethylamino)sulfonyl]-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl}-N-(4-ethoxy-3-methoxybenzyl)acetamide](/img/structure/B2976656.png)


![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2976659.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate](/img/structure/B2976660.png)

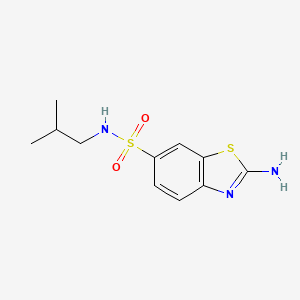
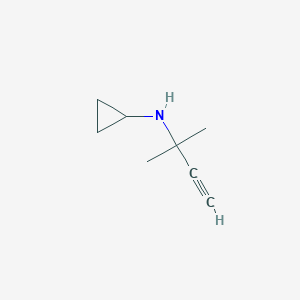
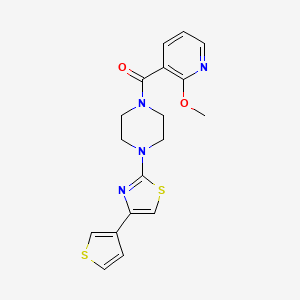
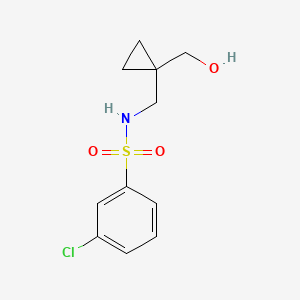
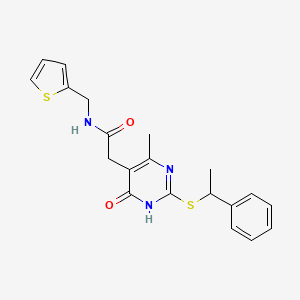
![[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2976672.png)
![Ethyl 5-[(2-methyl-5-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2976673.png)